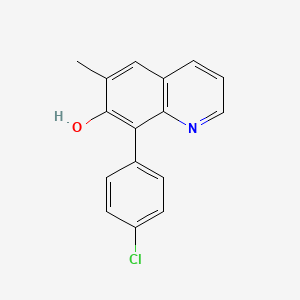

8-(4-Chlorophenyl)-6-methylquinolin-7-ol

CAS No.:

Cat. No.: VC13992257

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12ClNO |

|---|---|

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 8-(4-chlorophenyl)-6-methylquinolin-7-ol |

| Standard InChI | InChI=1S/C16H12ClNO/c1-10-9-12-3-2-8-18-15(12)14(16(10)19)11-4-6-13(17)7-5-11/h2-9,19H,1H3 |

| Standard InChI Key | MBJZZLJVIGOPIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The structural uniqueness of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol arises from its substitution pattern on the quinoline scaffold. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 8-(4-chlorophenyl)-6-methylquinolin-7-ol |

| Canonical SMILES | CC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2 |

| InChI Key | MBJZZLJVIGOPIJ-UHFFFAOYSA-N |

The hydroxyl group at position 7 enhances hydrogen-bonding capacity, while the chlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol typically involves condensation reactions and cyclization processes. A common approach utilizes 4-chlorobenzaldehyde and 6-methylquinoline derivatives as starting materials. Key steps include:

-

Aldol Condensation: Formation of the quinoline backbone via base-catalyzed condensation.

-

Cyclization: Acid-mediated closure of the heterocyclic ring.

-

Functionalization: Introduction of the chlorophenyl group through nucleophilic aromatic substitution.

Catalytic Enhancements

Catalysts such as Lewis acids (e.g., ) or transition metals (e.g., palladium) are employed to improve yield and regioselectivity. Solvent systems like ethanol or dimethylformamide (DMF) optimize reaction kinetics.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

8-(4-Chlorophenyl)-6-methylquinolin-7-ol exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Proposed mechanisms include:

-

DNA Gyrase Inhibition: Interference with bacterial DNA replication by binding to the gyrase-DNA complex.

-

Membrane Disruption: Interaction with lipid bilayers, leading to increased permeability.

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 50.0 |

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.2 |

| A549 (Lung Cancer) | 22.7 |

| HeLa (Cervical Cancer) | 15.4 |

Pharmacological Applications

Drug Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapeutics. Structural analogs are being explored to enhance solubility and reduce off-target effects.

Combination Therapies

Synergistic effects with conventional antibiotics (e.g., ciprofloxacin) and chemotherapeutics (e.g., doxorubicin) have been observed, suggesting utility in combination regimens.

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Efficacy: Validate anticancer and antimicrobial activities in animal models.

-

Structure-Activity Relationships (SAR): Modify substituents to optimize bioactivity and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume